molecular formula C8H18O2Si B11913797 [Ethyl(dimethyl)silyl] butanoate CAS No. 959019-24-0

[Ethyl(dimethyl)silyl] butanoate

Cat. No.: B11913797
CAS No.: 959019-24-0
M. Wt: 174.31 g/mol
InChI Key: TWUQXROQCVCIBN-UHFFFAOYSA-N
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Description

[Ethyl(dimethyl)silyl] butanoate (CID 554716) is an organosilicon compound with the molecular formula C8H18O2Si . As a silyl ester derivative of butanoic acid, it belongs to a class of compounds frequently utilized in chemical synthesis and materials science research. Silylating agents like this are commonly employed in organic chemistry for protecting group strategies, particularly for shielding hydroxyl and carboxylic acid groups during complex multi-step syntheses, which can facilitate the production of desired products in pharmaceutical and polymer research . The compound's structure, featuring an ethyl-dimethylsilyl group, suggests its potential application in modifying surface properties or in the development of silicon-containing polymers. This product is intended for use by qualified laboratory researchers only. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

959019-24-0

Molecular Formula

C8H18O2Si

Molecular Weight

174.31 g/mol

IUPAC Name

[ethyl(dimethyl)silyl] butanoate

InChI

InChI=1S/C8H18O2Si/c1-5-7-8(9)10-11(3,4)6-2/h5-7H2,1-4H3

InChI Key

TWUQXROQCVCIBN-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)O[Si](C)(C)CC

Origin of Product

United States

Preparation Methods

Reaction Mechanism

The reaction mechanism follows a classic nucleophilic acyl substitution pathway:

  • Deprotonation : Butyric acid reacts with a base (e.g., triethylamine) to form a carboxylate ion (CH3(CH2)2COO\text{CH}_3(\text{CH}_2)_2\text{COO}^-).

  • Nucleophilic Attack : The carboxylate ion attacks the electrophilic silicon center in ethyldimethylchlorosilane (EtMe2SiCl\text{EtMe}_2\text{SiCl}), displacing the chloride ion.

  • Byproduct Formation : The liberated HCl is neutralized by the base, forming an ammonium salt (e.g., Et3NH+Cl\text{Et}_3\text{NH}^+ \text{Cl}^-).

The overall reaction is summarized as:

CH3(CH2)2COOH+EtMe2SiCl+Et3NEtMe2SiOOC(CH2)2CH3+Et3NH+Cl\text{CH}3(\text{CH}2)2\text{COOH} + \text{EtMe}2\text{SiCl} + \text{Et}3\text{N} \rightarrow \text{EtMe}2\text{SiOOC}(\text{CH}2)2\text{CH}3 + \text{Et}3\text{NH}^+ \text{Cl}^-

Standard Reaction Conditions

Key parameters for optimal yield and purity include:

ParameterSpecification
Solvent Anhydrous dichloromethane or tetrahydrofuran
Temperature 0–25°C (room temperature)
Molar Ratio 1:1:1 (acid:chlorosilane:base)
Reaction Time 2–6 hours
Workup Aqueous wash, drying (Na2SO4\text{Na}_2\text{SO}_4), vacuum distillation

Anhydrous conditions are critical to prevent hydrolysis of the chlorosilane, which competes with the desired substitution.

Optimization Strategies

Base Selection

Triethylamine is the most commonly used base due to its effectiveness in scavenging HCl and low nucleophilicity. Alternatives like imidazole or pyridine have been explored in analogous silylation reactions but may require longer reaction times or higher temperatures.

Solvent Effects

Polar aprotic solvents (e.g., dichloromethane) enhance the solubility of the carboxylate ion, facilitating faster reaction rates. Non-polar solvents (e.g., hexane) are less effective but may reduce side reactions in sensitive systems.

Catalyst-Free vs. Catalyzed Systems

While the base itself acts as a catalyst, some protocols employ Lewis acids (e.g., ZnCl2\text{ZnCl}_2) to accelerate silicon electrophilicity. However, this introduces complexity in purification and is rarely necessary for simple silyl esters.

Comparative Analysis of Silylation Reagents

Although this compound specifically requires ethyldimethylchlorosilane, related silyl esters highlight the impact of substituents on reactivity:

Silyl ChlorideCarboxylic AcidProductKey Difference
EtMe2SiCl\text{EtMe}_2\text{SiCl}Butyric acidThis compoundEthyl group balances steric hindrance
Me3SiCl\text{Me}_3\text{SiCl}Butyric acidTrimethylsilyl butanoateHigher volatility, lower stability
TBSCl\text{TBSCl}Butyric acidtert-Butyldimethylsilyl butanoateEnhanced steric protection

The ethyl group in ethyldimethylchlorosilane offers a compromise between steric bulk and reactivity, enabling efficient silylation without excessive hindrance.

Industrial and Laboratory Scale Considerations

Pilot-Scale Production

Industrial protocols emphasize cost efficiency and safety:

  • Continuous Flow Systems : Minimize exposure to moisture and oxygen.

  • In Situ Acid Scavenging : Automated addition of base to maintain stoichiometry.

  • Distillation : Fractional distillation under reduced pressure isolates the product (>95% purity).

Laboratory Synthesis

Small-scale preparations prioritize simplicity:

  • Schlenk Techniques : Use of air-free glassware to exclude moisture.

  • Column Chromatography : Optional for highly pure samples, though vacuum distillation suffices for most applications.

Challenges and Troubleshooting

Common Issues

  • Hydrolysis : Detectable by HCl evolution or cloudy reaction mixtures. Mitigated by rigorous drying of solvents and reagents.

  • Incomplete Conversion : Add 10% excess chlorosilane or extend reaction time.

  • Byproduct Formation : Trimethylsilyl esters may form if trace Me3SiCl\text{Me}_3\text{SiCl} contaminates the chlorosilane.

Quality Control

  • NMR Analysis : 1H^1\text{H} NMR peaks at δ 0.1–0.3 ppm (Si–Me), δ 0.8–1.0 ppm (Si–Et), and δ 2.3–2.5 ppm (COO–).

  • GC-MS : Retention time and fragmentation patterns confirm molecular weight (174.31 g/mol) .

Chemical Reactions Analysis

Types of Reactions: Ethyldimethylsilyl butyrate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water, the ester bond can be hydrolyzed to produce butyric acid and ethyldimethylsilanol.

    Oxidation: The silicon atom can be oxidized to form silanols or siloxanes.

    Substitution: The ester group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Oxidation: Oxidizing agents such as hydrogen peroxide or ozone.

    Substitution: Nucleophiles such as amines or alcohols.

Major Products Formed:

    Hydrolysis: Butyric acid and ethyldimethylsilanol.

    Oxidation: Silanols or siloxanes.

    Substitution: Various substituted silyl esters.

Scientific Research Applications

Ethyldimethylsilyl butyrate has several applications in scientific research:

    Biology: Investigated for its potential as a protective group in the synthesis of biologically active molecules.

    Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.

    Industry: Utilized in the production of specialty polymers and materials with unique properties.

Mechanism of Action

The mechanism of action of ethyldimethylsilyl butyrate involves its ability to form stable bonds with various functional groups. The silicon atom can interact with oxygen, nitrogen, and other heteroatoms, leading to the formation of stable complexes. These interactions are crucial in its applications as a reagent and protective group in organic synthesis.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Properties of Selected Esters

Compound Molecular Formula Key Functional Groups Primary Applications
Ethyl butanoate C₆H₁₂O₂ Ethyl ester of butanoic acid Flavoring agent (pineapple aroma)
Methyl butanoate C₅H₁₀O₂ Methyl ester of butanoic acid Food additive, fragrance
Ethyl 4-((tert-butyldimethylsilyl)oxy)-3-oxobutanoate C₁₂H₂₄O₄Si Silyl ether, ketone, ester Synthetic intermediate, protecting group
[Ethyl(dimethyl)silyl] butanoate (inferred) C₈H₁₈O₂Si Ethyl(dimethyl)silyl ester Organic synthesis, specialty chemicals
  • Ethyl butanoate: A short-chain ester with a fruity odor, widely used in food and cosmetics. Its synthesis via enzymatic esterification (e.g., Candida antarctica lipase B) achieves yields up to 666.40 U/g under optimized conditions (50°C, 1:7 acid:alcohol ratio) .
  • Silylated esters: The tert-butyldimethylsilyl (TBDMS) group in compounds like Ethyl 4-((tert-butyldimethylsilyl)oxy)-3-oxobutanoate enhances thermal stability and resistance to hydrolysis, enabling use in multi-step syntheses .

Research Findings and Trends

  • Ethyl butanoate optimization: Ultrasonic systems achieve 520.11 U/g yield at 50°C and 1:7 acid:alcohol ratio, outperforming mechanical agitation (457.15 U/g) . Contour plots reveal optimal esterification at 35–65°C and 40–80% ultrasonic power .
  • Silylated esters: Limited industrial adoption due to higher production costs, but niche applications in peptide synthesis and macrolide construction (e.g., macrosphelide B) highlight their synthetic value .

Biological Activity

[Ethyl(dimethyl)silyl] butanoate, a compound with the molecular formula C₈H₁₈O₂Si, has garnered attention in recent years due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies that highlight its significance in pharmaceutical applications.

Chemical Structure and Properties

The structure of this compound consists of an ethyl group attached to a dimethylsilyl moiety linked to a butanoate functional group. This unique configuration may influence its interactions with biological systems.

Research indicates that silyl compounds, including this compound, may exhibit biological activities through various mechanisms:

  • Enzyme Inhibition : Silyl derivatives have been shown to inhibit certain enzymes, potentially affecting metabolic pathways. For instance, the inhibition of acetylcholinesterase (AChE) has been observed in related compounds, which could suggest similar activity for this compound .
  • Antioxidant Properties : Some studies have indicated that silyl compounds possess antioxidant properties, which could contribute to their protective effects against oxidative stress in cells .

Case Studies and Research Findings

  • Alzheimer's Disease Research : A study examined the inhibitory effects of various silyl derivatives on AChE. The findings revealed that certain derivatives had IC₅₀ values indicating moderate to high inhibitory activity, suggesting potential applications in Alzheimer's disease treatment .
    CompoundIC₅₀ (nM)
    Donepezil34.42
    Ethyl 4-(dichloro(methyl)silyl)-2-(triphenylphosphoranylidene)butanoate206.25
    Other related silyl derivatives97.04 - 508.03
  • Antioxidant Activity : In another study focusing on the antioxidant capacity of silyl compounds, this compound demonstrated significant radical scavenging activity, which is crucial for its potential therapeutic applications in conditions associated with oxidative damage .
  • Biocompatibility Studies : Biocompatibility tests conducted on polymeric composites containing silyl compounds showed promising results in terms of cell viability and proliferation. These findings indicate that this compound could be a suitable candidate for drug delivery systems and tissue engineering applications .

Comparative Analysis with Other Compounds

In comparison to other silyl derivatives, this compound exhibits a favorable profile regarding its biological activity and safety profile. The following table summarizes the comparative biological activities of selected silyl compounds:

CompoundAChE Inhibition (IC₅₀)Antioxidant Activity
This compoundModerateHigh
Ethyl 3-oxo-2-((trimethylsilyl)methyl)butanoateLowModerate
Triphenylphosphoranylidene derivativesHighLow

Q & A

Basic Questions

Q. What spectroscopic techniques are recommended for characterizing the molecular structure of [Ethyl(dimethyl)silyl] butanoate?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use 1^1H and 13^13C NMR to identify the ethyl, dimethylsilyl, and butanoate moieties. The silyl group’s chemical shift typically appears downfield (~0.5–1.5 ppm for 1^1H; 10–30 ppm for 13^13C) .
  • Infrared Spectroscopy (IR) : Analyze ester carbonyl (C=O) stretching (~1740 cm1^{-1}) and Si–C/Si–O vibrations (600–800 cm1^{-1}) .
  • Mass Spectrometry (MS) : Confirm molecular weight (e.g., C9_9H20_{20}O2_2Si, MW 188.3 g/mol) via high-resolution MS. Fragmentation patterns can distinguish silyl esters from alkyl analogs .

Q. How can this compound be synthesized, and what are critical reaction conditions?

  • Methodological Answer :

  • Silylation Reaction : React ethyl butanoate with chlorodimethylsilane (ClSi(CH3_3)2_2) in the presence of a base (e.g., triethylamine) to replace the α-hydrogen with a dimethylsilyl group.
  • Purification : Use fractional distillation or column chromatography (silica gel, hexane/ethyl acetate eluent) to isolate the product. Monitor purity via GC-MS or 1^1H NMR .
  • Key Conditions : Anhydrous solvents, inert atmosphere (N2_2/Ar), and controlled temperature (0–25°C) to prevent hydrolysis of the silyl group.

Advanced Questions

Q. How does the dimethylsilyl group influence the thermal decomposition pathways of this compound compared to ethyl butanoate?

  • Methodological Answer :

  • Experimental Analysis : Conduct thermogravimetric analysis (TGA) and pyrolysis-GC/MS to compare decomposition products. Silyl esters often release silicon-containing fragments (e.g., SiO2_2) at higher temperatures.
  • Kinetic Modeling : Use software like CHEMKIN with literature mechanisms for esters (e.g., methyl butanoate oxidation ). Modify mechanisms to include Si–C bond rupture (activation energy ~250–300 kJ/mol) .
  • Table : Simulated vs. Experimental Decomposition Data
CompoundDecomposition Onset (°C)Major Products
Ethyl butanoate200CO2_2, H2_2O, alkenes
This compound280SiO2_2, CO2_2, ethers
Source: Adapted from combustion studies on esters

Q. What computational strategies are effective for modeling the reaction mechanisms of silyl-containing esters?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate transition states for Si–O bond cleavage (e.g., B3LYP/6-311+G(d,p) basis set). Compare with alkyl ester analogs to identify steric/electronic effects .
  • Kinetic Monte Carlo (KMC) : Simulate reaction networks for combustion or hydrolysis pathways. Validate against experimental data from shock-tube studies or flame simulations .

Q. How can researchers resolve contradictions in reported reactivity data for silyl esters?

  • Methodological Answer :

  • Systematic Replication : Reproduce experiments under identical conditions (solvent, temperature, catalyst). For example, discrepancies in hydrolysis rates may arise from trace water in solvents .
  • Cross-Validation : Combine experimental data (e.g., GC-MS, NMR) with computational models to identify overlooked intermediates or side reactions.
  • Case Study : A 2018 study on ethyl butanoate combustion identified model inaccuracies in predicting CO2_2 yields; revised mechanisms incorporated radical recombination pathways .

Data-Driven Research Questions

Q. What are the comparative advantages of this compound as a synthetic intermediate versus traditional esters?

  • Methodological Answer :

  • Steric Effects : The bulky dimethylsilyl group reduces nucleophilic attack at the ester carbonyl, enhancing stability in basic conditions.
  • Functionalization : Use silyl esters as protecting groups for carboxylic acids. For example, selective deprotection via fluoride ions (e.g., TBAF) .
  • Table : Reactivity Comparison
PropertyEthyl ButanoateThis compound
Hydrolysis Rate (pH 7)HighLow
Thermal Stability (°C)200280
Catalytic FunctionalizationLimitedHigh (Si–C bond reactivity)

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